4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a pyridine ring, and several functional groups
Preparation Methods
The synthesis of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran ring and the introduction of the pyridine moiety. The synthetic routes typically involve the use of reagents such as alkyl halides, pyridine derivatives, and various catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Scientific Research Applications
4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: This compound has a similar structure but with a pyridine ring at a different position.
4-hydroxy-3,6,6-trimethyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Another similar compound with the pyridine ring at yet another position.
4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
4-hydroxy-3,6,6-trimethyl-N-pyridin-4-yl-5,7-dihydro-4H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-10-14-12(20)8-17(2,3)9-13(14)22-15(10)16(21)19-11-4-6-18-7-5-11/h4-7,12,20H,8-9H2,1-3H3,(H,18,19,21) |
InChI Key |
JYDJOIIFNGNVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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